Methyl 4-benzyloxybenzoate
Overview
Description
Methyl 4-benzyloxybenzoate is an organic compound with the chemical formula C15H14O3This compound is a colorless to yellowish liquid with a sweet, fruity flavor . It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Methyl 4-benzyloxybenzoate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is used in studies related to lipid metabolism and glycerolipid biosynthesis . In medicine, it has been investigated for its potential hypolipidemic activity, which involves the reduction of serum cholesterol and triglycerides levels . Additionally, it is used in the industry for the production of fragrances and flavoring agents due to its sweet, fruity aroma .
Safety and Hazards
While specific safety and hazard information for Methyl 4-benzyloxybenzoate is not available in the searched resources, it’s generally advisable to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Methyl 4-benzyloxybenzoate is a biochemical compound used in proteomics research
Biochemical Pathways
For instance, the benzyloxy and benzoate groups in the compound could potentially interact with various enzymes and receptors, thereby affecting associated biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires comprehensive research, including in vitro and in vivo studies, to observe the compound’s impact on cellular processes such as cell proliferation, apoptosis, and signal transduction .
Biochemical Analysis
Biochemical Properties
Methyl 4-benzyloxybenzoate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves several key interactions. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding. This inhibition can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as liver damage and oxidative stress .
Preparation Methods
Methyl 4-benzyloxybenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-hydroxybenzoate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like N,N-dimethylformamide at room temperature . The reaction conditions and reagents used in this synthesis are crucial for obtaining a high yield of the desired product.
Chemical Reactions Analysis
Methyl 4-benzyloxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 4-benzyloxybenzoic acid .
Comparison with Similar Compounds
Methyl 4-benzyloxybenzoate can be compared with other similar compounds such as ethyl 4-benzyloxybenzoate and 4-benzyloxybenzoic acid. While these compounds share similar chemical structures, they differ in their specific functional groups and properties. For example, ethyl 4-benzyloxybenzoate has an ethyl ester group instead of a methyl ester group, which can affect its reactivity and applications . Similarly, 4-benzyloxybenzoic acid has a carboxylic acid group instead of an ester group, which can influence its solubility and chemical behavior .
Conclusion
This compound is a versatile compound with various applications in scientific research and industry Its unique chemical properties and reactivity make it valuable for studies in chemistry, biology, and medicine
Properties
IUPAC Name |
methyl 4-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLQTDQOTFCCDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306003 | |
Record name | Methyl 4-benzyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90306003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32122-11-5 | |
Record name | 32122-11-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-benzyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90306003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(benzyloxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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